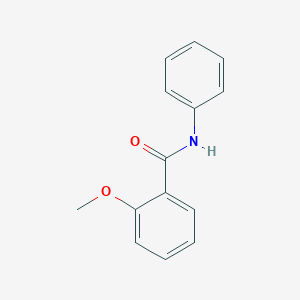

2-methoxy-N-phenylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-13-10-6-5-9-12(13)14(16)15-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGWIZIPFZROQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355065 | |

| Record name | 2-methoxy-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6833-21-2 | |

| Record name | 2-methoxy-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Methoxy N Phenylbenzamide

Classical and Modern Synthetic Routes to 2-Methoxy-N-phenylbenzamide

The formation of the amide bond in this compound is the central challenge addressed by several synthetic strategies. These methodologies can be broadly categorized into condensation reactions, palladium-catalyzed couplings, and reductive aminocarbonylations.

Condensation Reactions for this compound Synthesis

The most traditional and straightforward method for synthesizing this compound is through the condensation reaction between 2-methoxybenzoic acid and aniline (B41778). This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species, facilitating the nucleophilic attack by the amine. Common activating agents include thionyl chloride or oxalyl chloride to form the acyl chloride, or the use of coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent such as N-hydroxybenzotriazole (HOBt). nih.gov

In a related approach, 5-chloro-2-methoxybenzoic acid has been successfully reacted with aniline using ethyl chloroformate as a coupling reagent in the presence of triethylamine (B128534) to produce the corresponding N-phenylbenzamide derivative in high yield. semanticscholar.orgresearchgate.net This highlights the versatility of condensation methods for structurally related compounds.

Table 1: Condensation Reaction for a Derivative of this compound

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Chloro-2-methoxybenzoic acid, Aniline | Ethylchloroformate, Triethylamine, Dichloromethane (DCM), Room Temperature, 3 hours | 5-Chloro-2-methoxy-N-phenylbenzamide | 94% | semanticscholar.orgresearchgate.net |

Palladium-Catalyzed Coupling Approaches to this compound

Palladium-catalyzed reactions have emerged as powerful tools for amide synthesis, offering milder conditions and broader functional group tolerance compared to classical methods. One such approach is the aminocarbonylation of aryl halides or their equivalents. While direct palladium-catalyzed aminocarbonylation of an aryl halide with aniline and carbon monoxide to form this compound is a plausible route, specific examples in the literature for this exact compound are part of broader studies on similar structures. For instance, palladium-catalyzed aminocarbonylation of arylsilanes with amines, enabled by copper(II) fluoride, has been developed for the synthesis of various benzamides. nsf.gov

Another relevant palladium-catalyzed method involves the aryl-aryl coupling reaction. Although not a direct synthesis of the amide bond itself, it is used to construct precursors. For example, palladium catalysts have been used for the intramolecular aryl-aryl coupling of 2-halo-N-arylbenzamides to synthesize polycyclic aromatic compounds. clockss.org This indicates the utility of palladium catalysis in manipulating benzamide (B126) scaffolds.

Reductive Aminocarbonylation Strategies for this compound Formation

Reductive aminocarbonylation offers an alternative pathway to benzamides by coupling aryl halides with nitroarenes in the presence of a carbon monoxide source and a reducing agent. A palladium-catalyzed reductive aminocarbonylation of aryl bromides and iodides with nitroarenes has been reported to produce a variety of amide products. thieme-connect.comresearchgate.net In a specific example, this compound was synthesized from 2-bromoanisole (B166433) and nitrobenzene (B124822) using a palladium acetate (B1210297) catalyst, molybdenum hexacarbonyl as the carbonyl source, and zinc/TMSCl as the reducing system, albeit in a modest yield of 33%. thieme-connect.com

Nickel-catalyzed reductive aminocarbonylation of aryl halides with nitroarenes has also been explored as a synthetic route to amides, showcasing the potential of different transition metals in this transformation. rsc.org

Table 2: Reductive Aminocarbonylation for this compound

| Aryl Halide | Nitroarene | Catalyst System | Carbonyl Source | Reducing Agent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromoanisole | Nitrobenzene | Pd(OAc)₂ (10 mol%), dppp (B1165662) (10 mol%), pyridine (B92270) (1.0 eq) | Mo(CO)₆ (3.0 eq) | Zn (2.0 eq)/TMSCl (10 mol%) | 33% | thieme-connect.com |

Amination of Aldehydes with Hydroxylamines for Benzamide Scaffolds

A more recent development in amide synthesis involves the amination of aldehydes. While direct synthesis of this compound via this method is not explicitly detailed, the general strategy of converting aldehydes to amides is highly relevant. One such method involves the reaction of aldehydes with hydroxylamines, promoted by TBAF·3H₂O in the presence of KOH, to form amides via a nitrone intermediate. nih.gov Another approach describes the direct conversion of aldehydes to amides in aqueous media using iodine and ammonia (B1221849) water to form a nitrile intermediate, which is then oxidized. acs.org These methods offer metal-free alternatives for the construction of the benzamide core. nih.govacs.org

Novel Synthetic Approaches and Catalytic Systems for this compound Production

Research continues to uncover novel catalytic systems and synthetic strategies for amide formation. A series of novel N-phenylbenzamide derivatives have been synthesized and evaluated for their biological activities. nih.govscienceopen.com These syntheses often employ modern coupling reagents and catalytic systems to achieve high yields and purity. nih.govscienceopen.com For example, the synthesis of 3-amino-N-aryl-4-methoxybenzamides was achieved through the condensation of 3-amino-4-methoxybenzoic acid with various anilines using DIC as the coupling reagent and HOBt as an activator. nih.gov While not directly producing this compound, this methodology is readily adaptable.

Regioselective Chemical Transformations of the this compound Core

Once the this compound scaffold is constructed, it can undergo further chemical transformations. A notable example is the regioselective C(sp²)–H hydroxylation. Palladium(II) and Ruthenium(II) have been shown to catalyze the regioselective ortho-hydroxylation of benzanilides. nih.govrsc.org The regioselectivity is influenced by both steric and electronic factors, with the specific catalyst playing a key role in determining the outcome. nih.govrsc.org For instance, with a ruthenium catalyst, the hydroxylation is primarily governed by steric effects, while with a palladium catalyst, electronic effects are more dominant. nih.gov

Another regioselective transformation involves the umpolung para-C–H functionalization of arylhydroxylamines to produce para-functionalized anilides. pku.edu.cn This method proceeds through a polarity inversion sequence, offering a route to derivatives that are challenging to synthesize via conventional methods. pku.edu.cn

Design, Synthesis, and Evaluation of 2 Methoxy N Phenylbenzamide Analogs and Derivatives

Systematic Structural Modifications for Derivative Libraries

The generation of derivative libraries from a lead compound like 2-methoxy-N-phenylbenzamide is a cornerstone of drug discovery. This process involves systematic changes to the molecule's structure to understand structure-activity relationships (SAR). These modifications can range from simple substituent additions to more complex alterations of the core scaffold.

The electronic properties of substituents on the N-phenyl ring of benzamide (B126) derivatives can significantly influence their biological activity. nih.gov Studies on imidazole-based N-phenylbenzamide derivatives have shown that both electron-donating and electron-withdrawing groups can enhance activity, though their effects vary. nih.gov

For instance, the introduction of electron-donating groups like methoxy (B1213986) (-OCH3) and methyl (-CH3) at the ortho and para positions of the phenyl ring resulted in improved cytotoxic activity against cancer cell lines. nih.gov Notably, the methoxy derivatives demonstrated greater activity than their methyl counterparts. nih.gov

Conversely, the addition of electron-withdrawing groups produced varied outcomes. A para-substituted fluorine atom led to the highest activity within one tested series, while moving to less electronegative halogens like chlorine and bromine resulted in decreased activity. nih.gov However, the introduction of a strongly electron-withdrawing nitro (-NO2) group, regardless of its position, led to a complete loss of activity. nih.gov

| Derivative | Substituent on N-phenyl ring | Position | Effect on Activity |

| 4e | Methoxy (-OCH3) | para | More active than methyl derivative |

| 4h | Methoxy (-OCH3) | ortho | More active than methyl derivative |

| 4f | Fluoro (-F) | para | Highest activity in the series |

| Not specified | Chloro (-Cl) | Not specified | Activity decreased vs. Fluoro |

| Not specified | Bromo (-Br) | Not specified | Activity decreased vs. Fluoro |

| 4c, 4j | Nitro (-NO2) | para, ortho | Complete loss of activity |

| Data sourced from a study on imidazole-based N-phenylbenzamide derivatives. nih.gov |

Halogenation , the introduction of one or more halogen atoms, is a common strategy to modulate the physicochemical properties of a drug candidate, such as its lipophilicity and metabolic stability. In the context of this compound, halogenation has been explored at various positions. For example, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were synthesized to evaluate their anti-proliferative activity. semanticscholar.orgresearchgate.net The synthesis began with the chlorination of 2-methoxybenzoic acid to yield 5-chloro-2-methoxybenzoic acid. semanticscholar.org Further research has involved the synthesis of compounds like 5-bromo-2-methoxy-N-methyl-3-phenyl-benzamide and 3,5-diiodo-2-methoxy-N-(4-phenoxyphenyl)benzamide, demonstrating that bromination and iodination are also viable modifications. ontosight.aiacs.org

Sulfonamidation involves the incorporation of a sulfonamide (-SO2NHR) group, a well-known pharmacophore present in numerous drugs. semanticscholar.orgnih.gov This functional group can impart a wide range of biological activities. nih.gov A key synthetic route to introduce this moiety onto the this compound scaffold starts with the coupling of 5-chloro-2-methoxybenzoic acid and an aniline (B41778) to form 5-chloro-2-methoxy-N-phenylbenzamide. semanticscholar.orgresearchgate.net This intermediate then undergoes chlorosulfonation, followed by reaction with an appropriate amine to yield the final sulfonamide derivatives. researchgate.net This approach has been used to generate libraries of compounds, such as 5-chloro-2-methoxy-N-(4-(N-substituted)sulfamoyl)benzyl)benzamide derivatives, for biological screening. ekb.eg

| Compound Name | Modification Type | Key Structural Features |

| 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide | Halogenation & Sulfonamidation | Chlorine at position 5 of the benzoyl ring; sulfonamide group on the N-phenyl ring. semanticscholar.org |

| 5-bromo-2-methoxy-N-methyl-3-phenyl-benzamide | Halogenation | Bromine at position 5 of the benzoyl ring. ontosight.ai |

| 3,5-diiodo-2-methoxy-N-(4-phenoxyphenyl)benzamide | Halogenation | Two iodine atoms on the benzoyl ring. acs.org |

| 5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide | Halogenation & Sulfonamidation | Chlorine at position 5; N-substituted sulfonamide group. ekb.eg |

Diversity-Oriented Synthesis of Bioactive Benzamide Scaffolds Related to this compound

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecule libraries, which are highly valuable for drug discovery. nih.govrsc.org Unlike target-oriented synthesis, which focuses on creating a single complex molecule, DOS aims to explore chemical space broadly. nih.govrsc.org This approach is particularly useful for identifying novel modulators for challenging biological targets. nih.gov

A notable application of DOS for scaffolds related to this compound involves the regioselective C(sp²)–H hydroxylation of benzanilides. nih.govrsc.orgrsc.org Traditional methods for preparing hydroxylated benzanilides, such as the condensation of carboxylic acids with amines, often suffer from limitations like poor starting material availability, difficult reaction procedures, and low yields. nih.govrsc.org The DOS strategy circumvents these issues by directly functionalizing C–H bonds. nih.gov

Researchers have demonstrated that using different transition-metal catalysts, such as ruthenium(II) and palladium(II), allows for controlled and regioselective hydroxylation at the ortho-position of either the benzoyl or the aniline moiety of the benzanilide (B160483) core. nih.govrsc.org The choice of catalyst dictates the regioselectivity, with steric factors being dominant in Ru-catalyzed reactions and electronic effects controlling the outcome in Pd-catalyzed reactions. rsc.orgrsc.org This method provides a convenient and high-yield pathway to a wide range of ortho-hydroxylated benzanilides, which are key precursors for compounds like this compound and its analogs. nih.govrsc.org The resulting hydroxyl group can be further derivatized, for instance, through methylation to yield a methoxy group, thereby enabling access to a diverse library of bioactive molecules. nih.gov

Advanced Characterization and Spectroscopic Analysis Techniques in 2 Methoxy N Phenylbenzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of 2-methoxy-N-phenylbenzamide. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. nih.gov

In ¹H NMR spectroscopy, the spectrum is expected to show distinct signals corresponding to the aromatic protons on both phenyl rings, the amide proton (N-H), and the methoxy (B1213986) (-OCH₃) protons. The aromatic protons typically appear in the downfield region (around 7.0-8.3 ppm), with their specific chemical shifts and splitting patterns dictated by their position relative to the electron-donating methoxy group and the electron-withdrawing amide linkage. The methoxy group protons are expected to appear as a sharp singlet further upfield, typically around 4.0 ppm. thieme-connect.com The amide proton usually presents as a broad singlet, its chemical shift being sensitive to solvent and concentration. thieme-connect.com

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the amide group is particularly characteristic, appearing significantly downfield (around 163-168 ppm). thieme-connect.com The carbon atoms of the aromatic rings resonate in the 111-158 ppm range, with the carbon attached to the methoxy group appearing further downfield due to the oxygen's deshielding effect. The methoxy carbon itself gives a signal at approximately 56 ppm. thieme-connect.com

Table 1: Expected NMR Spectroscopic Data for this compound

| Analysis Type | Functional Group | Expected Chemical Shift (δ) / ppm | Notes |

| ¹H NMR | Amide (N-H) | ~9.8 (Broad Singlet) | Chemical shift can be variable. |

| Aromatic (Ar-H) | 7.0 - 8.3 (Multiplets) | Complex splitting patterns due to coupling between adjacent protons. | |

| Methoxy (O-CH₃) | ~4.0 (Singlet) | Sharp signal corresponding to 3 protons. | |

| ¹³C NMR | Carbonyl (C=O) | ~163 | Downfield shift characteristic of amide carbonyls. |

| Aromatic (Ar-C) | 111 - 158 | Includes signals for C-H and quaternary carbons in the rings. | |

| Methoxy (O-CH₃) | ~56 | Characteristic signal for the methoxy carbon. | |

| Data is compiled based on values reported for this compound and closely related analogs. thieme-connect.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. Spectra are often obtained using a KBr-pellet technique. nih.gov

The most prominent bands in the IR spectrum confirm the presence of the amide and methoxy functionalities. A sharp, strong absorption band corresponding to the carbonyl (C=O) stretch of the secondary amide is typically observed in the region of 1650–1730 cm⁻¹. thieme-connect.com The N-H stretching vibration of the amide group gives rise to a distinct band around 3336 cm⁻¹. thieme-connect.com The presence of the methoxy group is confirmed by C-O stretching vibrations, which appear in the fingerprint region. Aromatic C-H stretching vibrations are also visible just above 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide | ~3336 | Medium-Strong |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Methoxy (sp³) | 2850 - 3000 | Medium |

| C=O Stretch | Amide (Amide I) | 1650 - 1730 | Strong |

| C=C Stretch | Aromatic | 1430 - 1600 | Medium, Multiple Bands |

| N-H Bend | Amide (Amide II) | 1500 - 1550 | Medium |

| C-O Stretch | Aryl Ether | 1200 - 1275 | Strong |

| Data compiled from reported values for this compound and other benzamide (B126) derivatives. thieme-connect.compressbooks.publibretexts.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information on the molecular weight and structural components of this compound by analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization. nih.gov The molecular formula of the compound is C₁₄H₁₃NO₂, corresponding to a computed molecular weight of approximately 227.26 g/mol . nih.gov In high-resolution mass spectrometry (HRMS), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 228.1026. thieme-connect.com

Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. nih.gov Upon ionization, the molecular ion undergoes fragmentation, yielding smaller, characteristic ions. Common fragmentation patterns for amides involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, this could include the formation of an acylium ion or other stable fragments. The analysis of these fragmentation patterns helps to piece together the molecular structure, confirming the presence of the 2-methoxybenzoyl and phenylamine moieties.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₂ | PubChem nih.gov |

| Molecular Weight | 227.26 g/mol | PubChem nih.gov |

| Exact Mass | 227.0946 g/mol | PubChem nih.gov |

| Expected [M+H]⁺ | 228.1026 | Thieme E-Books & E-Journals thieme-connect.com |

| Fragmentation patterns are complex and depend on the ionization method used. chemguide.co.uk |

X-ray Crystallography for Absolute Configuration Determination

While a specific crystal structure for this compound itself is not detailed in the available literature, analysis of closely related structures, such as 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, provides significant insight into the likely solid-state conformation. iucr.org X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Table 4: Expected Crystallographic Features for this compound (Based on Analogs)

| Structural Feature | Description | Reference Analog |

| Intramolecular H-Bond | An N—H⋯O hydrogen bond between the amide and methoxy group is highly probable. | 2,3-dimethoxy-N-(4-nitrophenyl)benzamide iucr.org |

| Intermolecular Forces | Weak C—H⋯O hydrogen bonds and π–π stacking interactions are expected to stabilize the crystal packing. | 2,3-dimethoxy-N-(4-nitrophenyl)benzamide iucr.org |

| Conformation | The two benzene (B151609) rings are likely to be non-coplanar, with a defined dihedral angle between them. | 2,3-dimethoxy-N-(4-nitrophenyl)benzamide iucr.org |

| These features are predicted based on the analysis of highly similar crystal structures. |

Computational Chemistry and Theoretical Investigations of 2 Methoxy N Phenylbenzamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 2-methoxy-N-phenylbenzamide and its analogs, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in determining their optimized geometry and electronic properties. science.gov Theoretical studies have confirmed the non-planar structure of these types of molecules, which is a result of the spatial arrangement of the phenyl rings. dntb.gov.ua

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites of a molecule. The MEP map visualizes the electrostatic potential on the molecule's surface, indicating regions that are prone to electrophilic and nucleophilic attack. In derivatives of this compound, the MEP map helps to identify the active sites that could bind to biological targets like proteins. semanticscholar.org Generally, the negative potential regions, shown in red on an MEP map, are susceptible to electrophilic attack and are associated with lone pair-bearing atoms like oxygen and nitrogen. The positive potential regions, depicted in blue, are prone to nucleophilic attack and are typically found around hydrogen atoms. This analysis is fundamental in understanding the intermolecular interactions of the compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. For derivatives of this compound, the HOMO-LUMO energies have been determined using Time-Dependent DFT (TD-DFT). semanticscholar.org These calculations help in understanding the charge transfer characteristics within the molecule. For instance, in related N-phenylbenzamide derivatives, functionalization with electron-donating groups, such as methoxy (B1213986) groups, has been shown to raise the energy of the HOMO, which can influence the compound's electronic properties. science.gov

| Parameter | Value (eV) - Representative Derivative | Reference |

| HOMO Energy | - | semanticscholar.org |

| LUMO Energy | - | semanticscholar.org |

| Energy Gap (ΔE) | - | semanticscholar.orgresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies focusing solely on this compound are not prominent, extensive research has been conducted on its derivatives, particularly in the context of developing new therapeutic agents. semanticscholar.orgbiointerfaceresearch.com These studies involve creating a dataset of derivatives with varying substituents and their corresponding biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are then calculated for each molecule. Statistical methods are used to build a mathematical model that predicts the biological activity of new, untested compounds. For example, QSAR studies on N-phenylbenzamide derivatives have been used to identify key structural features that enhance their activity as inhibitors of various enzymes. unibo.it

| Derivative Type | Target | Key Findings from QSAR Studies | Reference |

| 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives | Anti-cancer agents | The nature and position of substituents on the sulphamoylphenyl ring significantly influence the anti-proliferative activity. | semanticscholar.org |

| N-Phenylbenzamide derivatives | Alternative oxidase inhibitors | Specific substitutions on the phenyl rings were found to be crucial for inhibitory activity. | unibo.it |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein or enzyme. This technique is widely used in drug discovery to understand the binding mode and affinity of a compound. For derivatives of this compound, molecular docking studies have been performed to investigate their interactions with various biological targets. For instance, derivatives have been docked into the active sites of enzymes implicated in cancer and inflammatory diseases. semanticscholar.org These studies reveal the specific amino acid residues involved in the binding and the types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. The insights gained from docking studies are invaluable for the rational design of more potent and selective inhibitors.

| Derivative | Target Protein | Key Interactions Observed in Docking | Reference |

| 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivative (4j) | Pancreatic carcinoma cells (MIA PaCa-2) related targets | The compound was shown to induce apoptosis and arrest the G2/M cell cycle, suggesting interaction with proteins involved in these pathways. | biointerfaceresearch.com |

| N-phenylbenzamide derivatives | RNF5 protein | Docking studies explored the role of different substituents in increasing hydrophobic interactions with the target pocket. |

Mechanistic Studies of Chemical Reactions Involving 2 Methoxy N Phenylbenzamide

Elucidation of Reaction Pathways in Palladium-Catalyzed Aminocarbonylation

The palladium-catalyzed aminocarbonylation reaction is a powerful method for forming amide bonds and generally proceeds through a well-established catalytic cycle involving a palladium(0) active species. This three-component reaction brings together an aryl halide (or pseudohalide), carbon monoxide (CO), and an amine. diva-portal.org The formation of 2-methoxy-N-phenylbenzamide from a 2-methoxyphenyl halide and aniline (B41778) follows this general pathway, which consists of several key steps:

Carbon Monoxide (CO) Insertion: The arylpalladium(II) complex then undergoes migratory insertion of a carbon monoxide molecule. The aryl group migrates to the coordinated CO ligand, forming an aroylpalladium(II) halide complex (also referred to as a phenacylpalladium halide complex). nih.gov This step is crucial as it incorporates the carbonyl group that will become the amide carbonyl in the final product.

Amine Coordination and Deprotonation: The amine, in this case aniline, coordinates to the aroylpalladium(II) complex. In some pathways, this is followed by deprotonation of the coordinated amine by a base present in the reaction mixture, leading to a palladium amido complex. nih.govnih.gov

Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate to form the C-N bond of the final amide product, this compound. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govnih.gov

A potential deactivation pathway for the catalyst involves the formation of a Pd(I) dimer, which can halt the catalytic cycle. nih.govnih.gov

Role of Specific Reagents and Catalysts in this compound Synthesis

The efficiency and success of the aminocarbonylation reaction to produce this compound are highly dependent on the choice of catalyst, ligands, base, and the source of carbon monoxide.

Palladium Catalyst Precursors: Typically, stable palladium(II) salts like palladium(II) acetate (B1210297) (Pd(OAc)₂) are used as catalyst precursors. thieme-connect.commdpi.com These are reduced in situ to the active palladium(0) species that enters the catalytic cycle. acs.org

Ligands: Phosphine (B1218219) ligands are essential for stabilizing the palladium catalyst and modulating its reactivity and selectivity. diva-portal.org The choice of ligand can influence the rate of oxidative addition and reductive elimination. diva-portal.org For the synthesis of this compound and related compounds, various phosphine ligands have been employed.

Bidentate Ligands: Ligands like 1,3-Bis(diphenylphosphino)propane (dppp) have been used successfully in the synthesis of this compound. thieme-connect.com For more challenging substrates, such as those involving less basic aromatic amines, bulky bidentate ligands like Xantphos are often required to achieve high conversion and good yields. mdpi.com

Monodentate Ligands: In some systems, monodentate ligands like triphenylphosphine (B44618) (PPh₃) are sufficient, particularly with more reactive amines. mdpi.com

Carbon Monoxide (CO) Source: While gaseous CO is commonly used, non-gaseous CO sources are often preferred for convenience and safety. Molybdenum hexacarbonyl (Mo(CO)₆) is a solid CO source that releases CO at elevated temperatures or upon interaction with an activator, and it has been effectively used in the synthesis of this compound. diva-portal.orgthieme-connect.com

Bases and Other Additives: A base is typically required to neutralize the hydrogen halide formed during the reaction. diva-portal.org Organic bases like pyridine (B92270) are commonly used. thieme-connect.com In some protocols, additional reagents are used to facilitate the reaction. For instance, in reductive aminocarbonylation reactions using nitroarenes as the amine source, a reducing agent like Zinc (Zn) powder and an additive like trimethylsilyl (B98337) chloride (TMSCl) are employed. thieme-connect.com

The following table summarizes the reagents used in a specific palladium-catalyzed reductive aminocarbonylation for the synthesis of this compound. thieme-connect.com

Table 1: Reagents for the Synthesis of this compound

| Component | Reagent | Role |

|---|---|---|

| Aryl Halide | 2-Bromoanisole (B166433) | Aryl source |

| Amine Source | Nitrobenzene (B124822) | Precursor to aniline |

| Catalyst Precursor | Palladium(II) acetate (Pd(OAc)₂) | Source of palladium |

| Ligand | 1,3-Bis(diphenylphosphino)propane (dppp) | Stabilizes catalyst, modulates reactivity |

| CO Source | Molybdenum hexacarbonyl (Mo(CO)₆) | Provides carbonyl group |

| Base | Pyridine | Neutralizes acid byproduct |

| Reducing Agent | Zinc (Zn) | Reduces nitrobenzene to aniline in situ |

| Additive | Trimethylsilyl chloride (TMSCl) | Reaction promoter |

Investigation of Intermediate Species in Benzamide (B126) Formation

The elucidation of reaction mechanisms relies heavily on the detection, isolation, and characterization of key intermediates. In the palladium-catalyzed synthesis of benzamides, several palladium(II) intermediates have been identified and studied. osti.gov

Arylpalladium(II) Halide Complexes: These are the initial products of the oxidative addition of an aryl halide to the Pd(0) catalyst. They have been synthesized and characterized, providing insight into the first step of the catalytic cycle. researchgate.netnih.gov

Aroylpalladium(II) Halide Complexes: These intermediates, also known as phenacylpalladium halide complexes, are formed after CO insertion. nih.gov They are considered chemically competent to be intermediates in the catalytic cycle, as their subsequent reaction with amines leads to the formation of the corresponding benzamide product. nih.gov For example, a phenacylpalladium bromide complex derived from 2-methoxy-4-fluoro-bromobenzene has been synthesized and characterized in situ, demonstrating the viability of this type of intermediate in systems containing a methoxy-substituted aryl group. nih.gov The reaction of such acyl complexes with an amine, like ammonia (B1221849), in the presence of a base has been shown to produce the final amide in high yield. nih.govnih.gov

The investigation of these species is often conducted using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.govwhiterose.ac.uk Kinetic measurements of the formation and subsequent reactions of these isolated intermediates help to build a comprehensive picture of the reaction mechanism. osti.gov

Table 2: Key Intermediates in Palladium-Catalyzed Benzamide Formation

| Intermediate Type | General Structure (L = Ligand, X = Halide) | Formation Step |

|---|---|---|

| Arylpalladium(II) Complex | [Ar-Pd(L)₂-X] | Oxidative Addition |

| Aroylpalladium(II) Complex | [(ArCO)-Pd(L)₂-X] | CO Insertion |

| Aroylpalladium(II) Amine Complex | [(ArCO)-Pd(L)₂(NH₂R)]⁺X⁻ | Amine Coordination |

Biological Activity and in Vitro Mechanistic Investigations of 2 Methoxy N Phenylbenzamide and Its Derivatives

In Vitro Anti-proliferative Activity and Cellular Mechanistic Studies

Derivatives of 2-methoxy-N-phenylbenzamide have been shown to possess anti-proliferative properties, which are often linked to their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis.

The progression of cells through the cell cycle is a tightly regulated process, and its disruption can halt the proliferation of cancer cells. Certain derivatives of this compound have been identified as potent agents that can induce cell cycle arrest.

One such derivative, 3-(2-Chloropropyl amide)-4-methoxy-N-phenylbenzamide (L17), has been investigated for its effects on human cervical cancer cells (CaSki) infected with HPV16. nih.gov Treatment with L17 was found to significantly inhibit the proliferation of these cells by inducing cell cycle arrest at the G0/G1 phase. nih.gov This arrest is linked to the compound's ability to suppress the expression of HPV E6 and E7 oncogenes, which in turn leads to the upregulation of tumor suppressor proteins p53 and Retinoblastoma protein (Rb). nih.gov The restoration of p53 and Rb function is a key mechanism for halting cell cycle progression at the G0/G1 checkpoint. nih.gov

Other related methoxy-substituted compounds, such as certain methoxy (B1213986) stilbenes, have also been shown to induce cell cycle arrest, although at a different phase. nih.gov For example, 3,4,4'-trimethoxy-trans-stilbene and 3,4,2',4'-tetramethoxy-trans-stilbene were found to cause cell cycle arrest at the G2/M phase in human myeloid leukemia cells. nih.gov Similarly, another stilbenoid derivative, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, induced G2/M phase arrest in human lung cancer cells. nih.gov These findings highlight that methoxy-benzamide and related structures can interfere with cell cycle progression through various mechanisms.

Table 1: Effect of this compound Derivatives on Cell Cycle

| Compound | Cell Line | Effect | Associated Mechanism | Reference |

|---|---|---|---|---|

| 3-(2-Chloropropyl amide)-4-methoxy-N-phenylbenzamide (L17) | CaSki (Cervical Cancer) | G0/G1 Phase Arrest | Suppression of HPV E6/E7; Upregulation of p53 and Rb | nih.gov |

| 3,4,4'-trimethoxy-trans-stilbene | HL-60, THP-1 (Myeloid Leukemia) | G2/M Phase Arrest | Upregulation of p53 | nih.gov |

Apoptosis is a form of programmed cell death that is crucial for eliminating cancerous or damaged cells. The ability to trigger this process is a hallmark of many effective anti-cancer agents. Various N-substituted benzamides have been shown to induce apoptosis through distinct molecular pathways. nih.gov

A novel derivative of mesalamine, 2-methoxy-5-amino-N-hydroxybenzamide, was found to sensitize colon cancer cells to apoptosis induced by the TNF-related apoptosis-inducing ligand (TRAIL). nih.gov This sensitization occurs through the regulation of key proteins in the apoptotic pathway. The compound was shown to upregulate the expression of Death Receptor 5 (DR5), a cell surface receptor that initiates the apoptotic signal upon binding with TRAIL. Concurrently, it downregulates the expression of survivin, an anti-apoptotic protein that is often overexpressed in tumors. nih.gov

In a different study, a series of substituted 2-hydroxy-N-(arylalkyl)benzamides were screened for their ability to induce apoptosis in cancer cell lines. nih.gov The most potent of these compounds, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide, was shown to induce apoptosis in a melanoma cell line in a dose-dependent manner. The mechanism of apoptosis induction was confirmed by the observation of several key apoptotic markers, including the activation of caspases and the specific cleavage of poly-(ADP-ribose)polymerase (PARP), a protein involved in DNA repair that is a hallmark substrate for executioner caspases. nih.gov

Table 2: Apoptosis Induction by Benzamide (B126) Derivatives

| Compound/Derivative Class | Cell Line | Apoptotic Pathway | Key Molecular Events | Reference |

|---|---|---|---|---|

| 2-methoxy-5-amino-N-hydroxybenzamide | Colon Cancer Cells | TRAIL-induced Apoptosis | Upregulation of Death Receptor 5 (DR5); Downregulation of survivin | nih.gov |

Enzyme Inhibition Studies

The biological activity of this compound and its derivatives also extends to the specific inhibition of enzymes that are vital for the survival of pathogens or are implicated in human diseases.

Isocitrate lyase (ICL) is a crucial enzyme in the glyoxylate (B1226380) cycle, a metabolic pathway essential for the survival of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, particularly during the persistent phase of infection. mdpi.comnih.govwestminster.ac.uk Since this enzyme is absent in humans, it represents an attractive target for the development of new anti-tubercular drugs. mdpi.comwestminster.ac.uk

A series of 2-methoxy-2'-hydroxybenzanilide derivatives and their thioxo analogues were synthesized and evaluated for their ability to inhibit Mtb isocitrate lyase (ICL). nih.gov The study found that several of these benzanilide (B160483) derivatives exhibited significant inhibitory activity. In particular, two compounds from the thiobenzanilide (B1581041) group demonstrated an inhibition potential equal to that of the known ICL inhibitor, 3-nitropropionic acid. nih.gov The structure-activity relationship analysis indicated that substitutions on the phenyl rings, such as with chlorine or bromine atoms, were important for the antimycobacterial properties. nih.gov

Table 3: Inhibition of Mycobacterial Isocitrate Lyase by 2-Methoxy-2'-hydroxybenzanilide Derivatives

| Compound Group | Key Substitutions | Activity | Reference |

|---|---|---|---|

| Thiobenzanilides (e.g., 8f, 8m) | Not specified | Potent ICL inhibition, comparable to 3-nitropropionic acid | nih.gov |

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. nih.govnih.gov As such, DHODH is a validated target for the treatment of cancer and autoimmune diseases. nih.govnih.gov

While direct studies on this compound are limited, research on structurally related N-substituted salicylamides (2-hydroxybenzamides) has provided insights into their potential as DHODH inhibitors. researchgate.net A series of derivatives based on 2-hydroxy-N-(2-phenylethyl)benzamide were synthesized and tested for their ability to inhibit DHODH from the malaria parasite Plasmodium falciparum (PfDHODH). The study explored how different substitutions on the benzamide scaffold influenced inhibitory activity, demonstrating that the benzamide structure can serve as a template for developing DHODH inhibitors. researchgate.net Other research has also focused on designing novel DHODH inhibitors based on scaffolds that share structural similarities with known inhibitors like brequinar (B1684385) and leflunomide. nih.gov

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. nih.govnih.gov Its deregulation is associated with various B-cell malignancies, making it a prime target for therapeutic intervention. nih.govnih.gov

The structural features of potential inhibitors are critical for their efficacy. In a study designing novel BTK inhibitors based on a N,9-diphenyl-9H-purin-2-amine scaffold, the effect of methoxy substitution was investigated. nih.gov It was found that incorporating a methoxy group at the C-2 position of the phenyl ring attached to the amine (a 2-methoxy-N-phenylamino moiety) led to a significant loss of inhibitory capacity against BTK. nih.gov The researchers speculated that the bulky methoxy group at this specific position caused steric hindrance within the BTK binding pocket, thereby reducing the binding affinity. In contrast, moving the methoxy group to the C-4 position resulted in improved inhibitory activity compared to the C-2 substituted compound. nih.gov This highlights the critical importance of the substitution pattern on the N-phenyl ring for the biological activity of these kinase inhibitors.

Table 4: Effect of Methoxy Group Position on BTK Inhibition

| Compound Feature | Target | Result | Postulated Reason | Reference |

|---|---|---|---|---|

| C-2' methoxy-substituted phenyl amino group | Bruton's Tyrosine Kinase (BTK) | Significant loss of inhibitory capacity (IC50 > 100 nM) | Steric exclusion of the BTK binding pocket | nih.gov |

Antimicrobial and Antimalarial Properties in In Vitro Models

The therapeutic potential of this compound and its derivatives extends to their activity against various pathogenic microorganisms. In vitro studies have highlighted their efficacy as both antibacterial and antifungal agents, suggesting a broad spectrum of antimicrobial action.

Antibacterial Activity

Derivatives of this compound have demonstrated notable in vitro activity against a range of bacterial species, including mycobacteria and both Gram-positive and Gram-negative bacteria.

A series of N-(substituted phenyl)-4/5-chloro-2-methoxybenzamides were synthesized and evaluated for their antimycobacterial properties. The research identified that the thioxo analogues, specifically benzthioanilides, were more potent than the corresponding benzanilides. nih.gov One of the most active compounds, 4-chloro-2-methoxy-N-(3,4-dichlorophenyl)benzothioamide, exhibited a minimal inhibition concentration (MIC) of 2 μmol L⁻¹ against Mycobacterium tuberculosis H37Rv. nih.gov This particular derivative also showed activity against atypical strains such as Mycobacterium kansasii and Mycobacterium avium. nih.gov

Another related compound, N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide, was tested against common bacterial strains. It displayed significant activity against the Gram-positive bacterium Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 31.3 ppm. researchgate.net However, its activity against the Gram-negative bacterium Escherichia coli was considerably lower, with an MIC of 500 ppm. researchgate.net

General studies on N-phenylbenzamide derivatives have also supported their antibacterial potential. nanobioletters.commdpi.com For instance, certain synthesized N-benzamide derivatives showed excellent activity against both B. subtilis and E. coli. nanobioletters.com One compound, in particular, displayed MIC values of 6.25 µg/mL for B. subtilis and 3.12 µg/mL for E. coli. nanobioletters.com These findings underscore the potential for developing N-phenylbenzamide derivatives as broad-spectrum antibacterial agents. mdpi.com

Table 1: In Vitro Antibacterial Activity of this compound Derivatives

| Compound | Bacterium | MIC |

|---|---|---|

| 4-chloro-2-methoxy-N-(3,4-dichlorophenyl)benzothioamide | Mycobacterium tuberculosis H37Rv | 2 µmol L⁻¹ |

| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | 31.3 ppm |

| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | 500 ppm |

| N-benzamide derivative (Compound 5a) | Bacillus subtilis | 6.25 µg/mL |

| N-benzamide derivative (Compound 5a) | Escherichia coli | 3.12 µg/mL |

Antifungal Activity

In addition to their antibacterial effects, N-phenylbenzamide derivatives have been investigated for their efficacy against various fungal pathogens. semanticscholar.org The core structure of N-phenylbenzamide is recognized as a key active fragment in compounds exhibiting antifungal properties. semanticscholar.org

Research into novel N-phenylbenzamide derivatives incorporating a trifluoromethylpyrimidine moiety has revealed significant antifungal activity. semanticscholar.org In vitro testing of these compounds against several plant pathogenic fungi demonstrated their potency. For example, compounds designated as 4a, 4j, 4o, and 4q showed high inhibition rates against Botryosphaeria dothidea, with inhibition rates of 89.8%, 85.9%, 93.1%, and 98.5%, respectively, at a concentration of 50 µg/mL. semanticscholar.org Notably, the activity of compounds 4o and 4q surpassed that of the commercial fungicide pyrimethanil, which had an inhibition rate of 84.4%. semanticscholar.org

Furthermore, compound 4q also exhibited the best antifungal activity against Phomopsis sp. and Botrytis cinerea when compared to other synthesized compounds and pyrimethanil. semanticscholar.org Studies on the broader class of N-phenylbenzamides have confirmed their potential to inhibit the growth of fungi such as Candida albicans. mdpi.com The collective results indicate that N-phenylbenzamide derivatives are promising candidates for the development of new antifungal agents. mdpi.comsemanticscholar.org

Table 2: In Vitro Antifungal Activity of N-Phenylbenzamide Derivatives

| Compound | Fungus | Inhibition Rate (%) | Concentration |

|---|---|---|---|

| Derivative 4a | Botryosphaeria dothidea | 89.8% | 50 µg/mL |

| Derivative 4j | Botryosphaeria dothidea | 85.9% | 50 µg/mL |

| Derivative 4o | Botryosphaeria dothidea | 93.1% | 50 µg/mL |

| Derivative 4q | Botryosphaeria dothidea | 98.5% | 50 µg/mL |

| Pyrimethanil (Control) | Botryosphaeria dothidea | 84.4% | 50 µg/mL |

Future Directions and Emerging Research Avenues for 2 Methoxy N Phenylbenzamide

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of 2-methoxy-N-phenylbenzamide and its derivatives is no exception. Future research is focused on creating "green" synthetic protocols that are not only efficient but also minimize environmental impact.

Key areas of development include:

Solvent-Free and Microwave-Assisted Synthesis: Traditional organic synthesis often relies on large quantities of volatile and hazardous solvents. Microwave-assisted organic synthesis (MAOS) offers a powerful alternative by enabling rapid, solvent-free reactions. researchgate.net Research into applying this high-efficiency, low-waste method for the synthesis of this compound analogs is a significant step towards ideal green protocols. researchgate.net

Catalysis with Benign Materials: Efforts are being made to replace hazardous reagents with more environmentally friendly catalysts. Studies have explored the use of activated K60 silica (B1680970) as a catalyst for direct amide bond formation, which could be applied to the synthesis of N-phenylbenzamides. whiterose.ac.uk This methodology is advantageous as the catalyst can be easily separated from the reaction mixture, reducing waste. researchgate.net

Electrochemical Synthesis: Electrosynthesis is an emerging green technology that uses electricity to drive chemical reactions, often eliminating the need for chemical oxidants or reducing agents. nih.gov The application of electrochemical methods, such as the anodic oxidation used for intramolecular C-H/N-H carbonylation, could provide a novel, reagent-free pathway for creating complex derivatives from the this compound framework. nih.gov

Safer Solvent Systems: For reactions where solvents are necessary, research is underway to identify and validate safer alternatives to commonly used hazardous solvents like dipolar aprotic solvents. researchgate.net By evaluating solvent greenness based on multiple criteria, researchers can develop synthesis routes with a significantly improved safety and environmental profile. researchgate.net

These sustainable approaches aim to make the production of this compound derivatives more atom-economical, energy-efficient, and less reliant on toxic materials. researchgate.netwhiterose.ac.uk

Exploration of Novel Biological Targets and Therapeutic Applications (in vitro)

The N-phenylbenzamide core structure is a well-established pharmacophore found in compounds with a wide array of biological activities. researchgate.netontosight.ai Future in vitro research aims to uncover new therapeutic applications for this compound and its derivatives by screening them against novel biological targets.

Emerging areas of investigation include:

Antimicrobial and Antiviral Agents: Derivatives of N-phenylbenzamide have shown promise against various pathogens. For instance, a series of novel N-phenylbenzamide derivatives were synthesized and evaluated for their activity against Enterovirus 71 (EV 71), with some compounds showing activity at low micromolar concentrations. nih.govmdpi.com Specifically, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was identified as a promising lead compound. researchgate.netnih.gov Further research will likely explore the activity of this compound analogs against a broader range of viruses and drug-resistant bacteria. researchgate.net

Anticancer Activity: The antiproliferative properties of N-phenylbenzamide derivatives are a major focus. A recent study described the synthesis of new imidazole-based N-phenylbenzamide derivatives, where compounds with methoxy (B1213986) substitutions, such as 2-(4,5-dicyano-1H-imidazol-2-yl)-N-(2-methoxyphenyl)benzamide, displayed notable cytotoxic activity against various cancer cell lines. frontiersin.org Future studies will likely involve screening against a wider panel of cancer cell lines and investigating the mechanism of action, such as cell cycle arrest and apoptosis induction. bohrium.com

Enzyme Inhibition: The scaffold is a candidate for designing specific enzyme inhibitors. Derivatives have been investigated as potential inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme, a key target in managing diabetes. dovepress.com Another area of interest is the inhibition of mycobacterial isocitrate lyase by 2-methoxy-2'-hydroxybenzanilide derivatives, which is crucial for the survival of Mycobacterium tuberculosis. researchgate.net Research is expanding to target other clinically relevant enzymes, such as protein kinases involved in cancer. scirp.org

The table below summarizes the in vitro biological activities of selected N-phenylbenzamide derivatives, highlighting the potential of the this compound scaffold.

| Compound/Derivative Class | Biological Target/Application | Key In Vitro Findings |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Anti-Enterovirus 71 (EV 71) | Active against multiple EV 71 strains with IC₅₀ values ranging from 5.7 to 12 µM. nih.gov |

| 2-methoxy-2'-hydroxybenzanilides | Antimycobacterial | Inhibition of mycobacterial isocitrate lyase. researchgate.net |

| (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide (B126) derivatives | Anticancer (Multiple Myeloma) | Compound 8b showed potent anti-proliferative activity (IC₅₀ = 0.12 µM) and induced apoptosis. bohrium.com |

| Imidazole-based N-phenylbenzamide derivatives | Anticancer (Lung, Cervical, Breast) | Derivative 4h (ortho-methoxy) showed IC₅₀ values between 9.3 and 11.9 µM. frontiersin.org |

| N-substituted aminobenzamide scaffold | Anti-diabetic (DPP-IV inhibition) | Novel compounds showed in vitro activity against the DPP-IV enzyme. dovepress.com |

This table is interactive. Click on the headers to sort the data.

Advanced Computational Design of this compound Analogs

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational methods are being employed to rationally design novel analogs with enhanced properties and to predict their biological activity before synthesis.

Key computational strategies include:

Molecular Docking and Dynamics: These methods are used to predict how N-phenylbenzamide derivatives bind to specific biological targets, such as protein kinases or enzymes like DPP-IV. dovepress.comscirp.org By simulating the interactions at an atomic level, researchers can prioritize the synthesis of compounds that are most likely to be active. For example, in silico studies have been used to design novel N-phenylbenzamide derivatives as potential protein kinase inhibitors for cancer therapy. scirp.org

Pharmacophore Modeling and Virtual Screening: By identifying the essential structural features (pharmacophore) required for biological activity, vast virtual libraries of compounds can be screened to find new hits based on the this compound scaffold. scirp.org This approach accelerates the discovery of new lead compounds for various therapeutic targets.

Quantum Chemistry for Electronic Properties: Beyond biology, computational methods are used to explore the electronic properties of these molecules. A systematic computational search identified N-phenylbenzamide as a promising framework for creating molecular rectifiers—molecules that allow electrical current to flow in one direction. researchgate.net Further targeted screening of its derivatives demonstrated that asymmetric functionalization could enhance this property, opening doors for applications in molecular electronics. researchgate.net

These in silico approaches not only save time and resources but also provide deep insights into the structure-activity relationships that govern the function of these molecules, guiding the development of the next generation of this compound analogs. frontiersin.org

Investigation of Natural Product Derivations of this compound

The discovery of bioactive compounds from natural sources is a cornerstone of drug development. While many N-phenylbenzamide derivatives are synthesized in the laboratory, the identification of these scaffolds in nature provides valuable starting points for new research.

A significant finding in this area is the isolation of a closely related analog, 5-chloro-2-methoxy-N-phenylbenzamide , from a natural source. researchgate.net This compound was identified as a new secondary metabolite produced by the terrestrial fungus Aspergillus flavus 9AFL. researchgate.net

The implications of this discovery are twofold:

Validation of the Scaffold: The existence of this structure in nature suggests that it is a biologically relevant scaffold, potentially possessing unique activities shaped by evolutionary pressures.

New Research Leads: The naturally occurring 5-chloro-2-methoxy-N-phenylbenzamide can be used as a lead structure. Researchers can now synthesize and test this specific compound and its analogs for various biological activities, comparing them to the synthetically derived libraries to explore how the chloro-substitution influences its properties.

Future research will likely involve more extensive screening of extracts from fungi, bacteria, and plants to find other natural derivatives of this compound. researchgate.net Furthermore, the biosynthetic pathways that produce these compounds in microorganisms could be studied and potentially harnessed for biocatalytic or fermentative production methods, aligning with the green chemistry principles discussed earlier.

Q & A

Q. What spectroscopic methods are recommended for characterizing 2-methoxy-N-phenylbenzamide, and how should data interpretation be approached?

- Methodological Answer : A combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) is essential for structural elucidation. For example, H and C NMR can confirm the methoxy and phenyl substituents, while IR identifies carbonyl (C=O) stretching vibrations (~1650–1700 cm). Fluorescence spectroscopy, as demonstrated in studies of analogous benzamides, can probe electronic transitions and solvatochromic effects . For quantitative analysis, high-performance liquid chromatography (HPLC) with UV detection ensures purity assessment.

Q. How can the synthesis of this compound be optimized for high yield and purity?

- Methodological Answer : The reaction between 2-methoxybenzoyl chloride and aniline in a basic medium (e.g., sodium bicarbonate) is a common route. Key parameters include:

- Solvent choice : Dichloromethane or THF minimizes side reactions.

- Temperature : Room temperature or controlled cooling prevents thermal degradation.

- Stoichiometry : A 1:1.2 molar ratio of acid chloride to aniline ensures excess amine for complete acylation.

Post-synthesis, recrystallization from ethanol/water improves purity. Monitor reaction progress via thin-layer chromatography (TLC) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Waste management : Segregate organic waste and dispose via certified hazardous waste services.

- Spill handling : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Advanced Research Questions

Q. How can hydrogen-bonding interactions of this compound be analyzed experimentally and computationally?

- Methodological Answer :

- Experimental : Near-infrared (NIR) spectroscopy in non-polar solvents (e.g., CCl) identifies intermolecular hydrogen bonds between the amide NH and electron-rich groups. X-ray crystallography (e.g., using SHELXL ) provides spatial resolution of H-bonding networks.

- Computational : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model bond lengths and interaction energies. Software like Gaussian or ORCA can simulate vibrational spectra for validation .

Q. What strategies are effective for resolving crystallographic data discrepancies in this compound?

- Methodological Answer :

- Data collection : Use high-resolution synchrotron radiation to minimize noise.

- Refinement : SHELXL’s twin refinement module handles twinning or disorder. For ambiguous electron density, omit maps or alternative conformers can be tested.

- Validation : Tools like PLATON or Mercury check for geometric outliers (e.g., bond-angle deviations >5°) .

Q. How can computational models predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer : Quantitative structure-property relationship (QSPR) models and molecular docking (e.g., AutoDock Vina) assess bioavailability and target binding. Key steps:

- Descriptor generation : Calculate logP, polar surface area, and H-bond donors/acceptors.

- Docking simulations : Screen against target proteins (e.g., kinases) using PyMOL for visualization.

- Validation : Compare predicted vs. experimental IC values from enzyme inhibition assays .

Q. What methodologies identify degradation products of this compound under oxidative conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to HO/UV light and monitor via LC-MS.

- Metabolite profiling : Use liver microsome assays (e.g., rat S9 fractions) to simulate in vivo oxidation.

- Stability indicators : Track parent compound depletion and correlate with emerging peaks (e.g., hydroxylated or demethylated derivatives) .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound analogs?

- Methodological Answer :

- Substituent variation : Synthesize derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the phenyl ring.

- Biological testing : Evaluate cytotoxicity (MTT assay), enzyme inhibition (e.g., COX-2), or antimicrobial activity (MIC determination).

- Data analysis : Use multivariate regression to correlate substituent Hammett constants (σ) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.